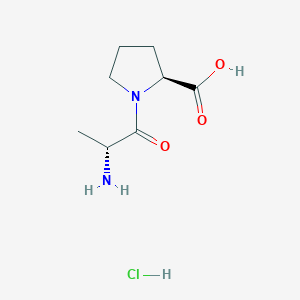

H-D-Ala-pro-OH hydrochloride; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

H-D-Ala-pro-OH hydrochloride is used in a variety of scientific research applications, including as a substrate for various enzymes, a component of peptide synthesis, and a ligand for receptor binding studies. It has been used to study the activity of peptidases, such as carboxypeptidase A and dipeptidyl peptidase IV, as well as the activity of proteases, such as trypsin and chymotrypsin. It has also been used to study the activity of aminopeptidases, such as leucyl aminopeptidase and prolyl aminopeptidase. Additionally, H-D-Ala-pro-OH hydrochloride has been used as a component of peptide synthesis, and as a ligand for receptor binding studies.

Wirkmechanismus

Target of Action

The primary target of H-D-Ala-pro-OH hydrochloride is opioid receptors . This compound is a synthetic derivative of dermorphine, a highly active opioid heptapeptide . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands . They play a crucial role in pain management, and their activation can lead to analgesic effects .

Mode of Action

H-D-Ala-pro-OH hydrochloride interacts with its targets, the opioid receptors, through a mechanism that is presumed to be analogous to that of endogenous peptides . The compound’s interaction with μ-opioid receptors and their subsequent desensitization is believed to be a key part of its mode of action .

Biochemical Pathways

Given its similarity to dermorphine and its interaction with opioid receptors, it’s likely that it affects the opioid signaling pathway .

Result of Action

The result of the action of H-D-Ala-pro-OH hydrochloride is a significant prolongation of the tail-flick latency when administered in the dose range 0.01 – 5 mg/kg . This suggests that the compound has a potent analgesic effect. The magnitude and duration of the analgesic effect grow as the dose of the compound increases .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using H-D-Ala-pro-OH hydrochloride for lab experiments include its stability and solubility, its low cost, and its availability. Additionally, it is a relatively small peptide, making it easy to synthesize and manipulate. The main limitation of using H-D-Ala-pro-OH hydrochloride for lab experiments is that it is not very specific, meaning that it may bind to multiple receptors or enzymes.

Zukünftige Richtungen

The potential future directions for H-D-Ala-pro-OH hydrochloride include the development of more specific analogs, the use of H-D-Ala-pro-OH hydrochloride in drug design and discovery, and the use of H-D-Ala-pro-OH hydrochloride as a marker for disease diagnosis. Additionally, H-D-Ala-pro-OH hydrochloride could be used in the development of targeted drug delivery systems, such as nanoparticles and liposomes. Finally, H-D-Ala-pro-OH hydrochloride could be used in the development of new peptide-based vaccines and therapeutics.

Synthesemethoden

The synthesis of H-D-Ala-pro-OH hydrochloride is typically performed using solid-phase peptide synthesis (SPPS). SPPS is a process in which the peptide is synthesized on a resin support, and the reaction is performed step-wise, with each step being a coupling reaction of the amino acid to the growing peptide chain. The final step is the cleavage of the peptide from the resin support, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Safety and Hazards

Eigenschaften

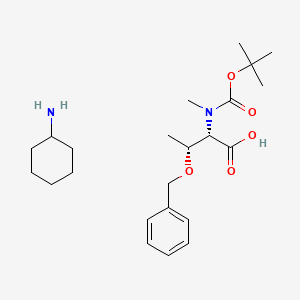

IUPAC Name |

(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.ClH/c1-5(9)7(11)10-4-2-3-6(10)8(12)13;/h5-6H,2-4,9H2,1H3,(H,12,13);1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWJBBHGBMGZAE-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)